7-((E)-3-Chloro-but-2-enyl)-1,3-dimethyl-8-p-tolylamino-3,7-dihydro-purine-2,6-dione
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Overview
Description
7-((E)-3-Chloro-but-2-enyl)-1,3-dimethyl-8-p-tolylamino-3,7-dihydro-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((E)-3-Chloro-but-2-enyl)-1,3-dimethyl-8-p-tolylamino-3,7-dihydro-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine core: This can be achieved through a series of condensation reactions involving appropriate amines and aldehydes.
Introduction of the chloro-but-2-enyl group: This step involves the use of chlorinating agents under controlled conditions to ensure the formation of the desired (E)-isomer.
Attachment of the p-tolylamino group: This is typically done through nucleophilic substitution reactions, where the p-tolylamine reacts with an appropriate leaving group on the purine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
7-((E)-3-Chloro-but-2-enyl)-1,3-dimethyl-8-p-tolylamino-3,7-dihydro-purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of substituted purines.
Scientific Research Applications
7-((E)-3-Chloro-but-2-enyl)-1,3-dimethyl-8-p-tolylamino-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-((E)-3-Chloro-but-2-enyl)-1,3-dimethyl-8-p-tolylamino-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
7-((E)-3-Chloro-but-2-enyl)-1,3-dimethyl-8-phenylamino-3,7-dihydro-purine-2,6-dione: Similar structure but with a phenylamino group instead of a p-tolylamino group.
7-((E)-3-Chloro-but-2-enyl)-1,3-dimethyl-8-methoxy-3,7-dihydro-purine-2,6-dione: Similar structure but with a methoxy group instead of a p-tolylamino group.
Uniqueness
The uniqueness of 7-((E)-3-Chloro-but-2-enyl)-1,3-dimethyl-8-p-tolylamino-3,7-dihydro-purine-2,6-dione lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
478253-13-3 |
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Molecular Formula |
C18H20ClN5O2 |
Molecular Weight |
373.8 g/mol |
IUPAC Name |
7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-(4-methylanilino)purine-2,6-dione |
InChI |
InChI=1S/C18H20ClN5O2/c1-11-5-7-13(8-6-11)20-17-21-15-14(24(17)10-9-12(2)19)16(25)23(4)18(26)22(15)3/h5-9H,10H2,1-4H3,(H,20,21)/b12-9+ |
InChI Key |
AGPXDKZLKIFABY-FMIVXFBMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(N2C/C=C(\C)/Cl)C(=O)N(C(=O)N3C)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(N2CC=C(C)Cl)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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